molecular formula C12H12ClNO2 B14537644 5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one CAS No. 62480-54-0

5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one

Cat. No.: B14537644
CAS No.: 62480-54-0
M. Wt: 237.68 g/mol
InChI Key: ZIAYRBBCQZYTRB-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one is a chemical compound with a complex structure that includes a quinoline core substituted with chlorine, hydroxyethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the chlorination of 8-methylquinolin-2(1H)-one followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the quinoline ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-chloro-3-(2-oxoethyl)-8-methylquinolin-2(1H)-one.

    Reduction: Formation of 3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one.

    Substitution: Formation of 5-azido-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one.

Scientific Research Applications

5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes essential for cell wall synthesis. The compound may also interact with DNA, leading to the disruption of replication processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(2-hydroxyethyl)-1H-indole: Similar structure but with an indole core instead of a quinoline core.

    8-Methylquinolin-2(1H)-one: Lacks the chlorine and hydroxyethyl substituents.

    5-Chloroquinolin-2(1H)-one: Lacks the hydroxyethyl and methyl substituents.

Uniqueness

5-Chloro-3-(2-hydroxyethyl)-8-methylquinolin-2(1H)-one is unique due to the combination of its substituents, which confer specific chemical properties and biological activities not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

62480-54-0

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

5-chloro-3-(2-hydroxyethyl)-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C12H12ClNO2/c1-7-2-3-10(13)9-6-8(4-5-15)12(16)14-11(7)9/h2-3,6,15H,4-5H2,1H3,(H,14,16)

InChI Key

ZIAYRBBCQZYTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=O)N2)CCO

Origin of Product

United States

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